

## Application Notes and Protocols for Rhodium Triiodide in Homogeneous Catalysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **rhodium triiodide** (RhI<sub>3</sub>) and its derivatives in homogeneous catalysis. The primary focus is on its application in large-scale industrial processes, such as the synthesis of acetic acid and acetic anhydride, alongside emerging applications in fine chemical synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these methods in a research and development setting.

# Carbonylation of Methanol to Acetic Acid (Monsanto Process)

**Rhodium triiodide** is a key precursor to the active catalyst in the Monsanto process, a widely used industrial method for the production of acetic acid by the carbonylation of methanol.[1] The process is renowned for its high selectivity, typically exceeding 99%.[2]

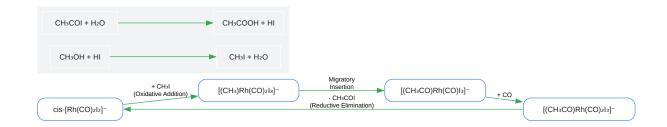
The active catalytic species is the cis-dicarbonyldiiodorhodium(I) anion, cis-[Rh(CO)<sub>2</sub>I<sub>2</sub>]<sup>-</sup>.[2][3] This complex is typically generated in situ from a rhodium source, such as rhodium trichloride or **rhodium triiodide**, in the presence of an iodide promoter, most commonly hydroiodic acid (HI) or methyl iodide (CH<sub>3</sub>I).[1]

#### Catalytic Cycle:

The catalytic cycle for the Monsanto process involves a series of key steps:



- Oxidative Addition: The active Rh(I) complex undergoes oxidative addition with methyl iodide. This is the rate-determining step of the overall reaction.[3]
- Migratory Insertion: A methyl group migrates to an adjacent carbonyl ligand, forming a pentacoordinate acetyl complex.
- CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium center.
- Reductive Elimination: Acetyl iodide is eliminated from the complex, regenerating the active Rh(I) catalyst.
- Hydrolysis: The acetyl iodide is hydrolyzed by water to produce acetic acid and regenerate hydroiodic acid.



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Figure 1: Catalytic Cycle of the Monsanto Process.

## **Quantitative Data**



| Catalyst<br>System           | Temperat<br>ure (°C) | Pressure<br>(atm) | Selectivit<br>y to<br>Acetic<br>Acid (%) | TON | TOF (h <sup>-1</sup> ) | Referenc<br>e |
|------------------------------|----------------------|-------------------|--|-----|------------------------|---------------|
| RhCl₃/HI                     | 180                  | 40                | >99                                      | -   | -                      | [1]           |
| [Rh(CO)2(<br>PPh3)2]/HI      | 180                  | 40                | >99                                      | -   | -                      | [1]           |
| Rh(I)/Ru(III<br>) bimetallic | 190                  | 35                | 96.32                                    | -   | -                      | [4]           |

Note: TON (Turnover Number) and TOF (Turnover Frequency) data for the standard Monsanto process are not readily available in the public domain as it is a commercial process. The data for the bimetallic system is from a specific research study.

## **Experimental Protocol: Lab-Scale Acetic Acid Synthesis**

This protocol is based on a modified procedure using a bimetallic Rh(I)/Ru(III) catalyst, which demonstrates the general principles of the methanol carbonylation reaction.[4]

#### Materials:

- Methanol (CH₃OH)
- Lithium iodide (Lil)
- Acetic acid (CH₃COOH)
- Methyl iodide (CH<sub>3</sub>I)
- Rh(I)/Ru(III) bimetallic catalyst (0.03 g)
- Carbon monoxide (CO)
- Deionized water (H<sub>2</sub>O)

#### Equipment:



- 100 mL autoclave with a magnetic stirrer and heating mantle
- Gas inlet and outlet valves
- Pressure gauge
- Thermocouple
- Gas chromatograph (GC) for product analysis

#### Procedure:

- Reactor Charging: To the 100 mL autoclave, add the reactants in the following mass ratio: H<sub>2</sub>O:CH<sub>3</sub>OH:Lil:CH<sub>3</sub>COOH:CH<sub>3</sub>I = 6:24:4:54:12. The total mass of the reactants should be 25 g.
- Catalyst Addition: Add 0.03 g of the Rh(I)/Ru(III) bimetallic catalyst to the reactor.
- System Purge: Seal the autoclave and purge with CO gas three times to remove any air.
- Pressurization: Pressurize the reactor with CO to an initial pressure of 3.5 MPa.
- Reaction: Set the stirring rate to 500 r/min and heat the reactor to 190 °C. Maintain these conditions for 60 minutes.
- Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
- Product Analysis: Collect a sample of the liquid product for analysis by gas chromatography
   (GC) to determine the conversion of methanol and the selectivity to acetic acid.

#### Analytical Method:

Product analysis is typically performed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).[5] A suitable column, such as a DB-WAX or equivalent, should be used to separate methanol, methyl acetate, and acetic acid. Quantification is achieved by using an internal or external standard method with certified reference materials.

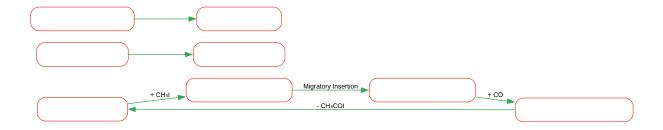


## **Carbonylation of Methyl Acetate to Acetic Anhydride**

A related process to the Monsanto process is the carbonylation of methyl acetate to produce acetic anhydride. **Rhodium triiodide** can serve as a precursor for the catalyst in this reaction as well.[2] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product.[1]

#### Catalytic Cycle:

The catalytic cycle is similar to the Monsanto process, with methyl acetate acting as the source of the methyl group via its reaction with an iodide salt.



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Figure 2: Acetic Anhydride Synthesis Workflow.

**Ouantitative Data** 

| Catalyst<br>System  | Temperatur<br>e (°C) | Pressure<br>(MPa) | Space-Time<br>Yield<br>(mol/l.h) | Catalytic<br>Rate (mol<br>Ac₂O/mol<br>Rh·h) | Reference |
|---------------------|----------------------|-------------------|----------------------------------|---|-----------|
| RhI₃/SnCl₂·2<br>H₂O | 180                  | 5                 | 8.44                             | 846   | [6]       |

## **Experimental Protocol: Synthesis of Acetic Anhydride**



This protocol is based on a procedure described in a patent for a rhodium(I)-tin complex catalyst.[6]

#### Catalyst Preparation:

- In a suitable pressure vessel, combine 0.87 g (0.0018 mol) of **rhodium triiodide**, 40 g of acetic anhydride, and 8 g of methyl iodide.
- Pressurize the vessel with CO to 1 MPa.
- Heat the mixture to 150 °C with stirring for 4 hours to form the diiodo-dicarbonylrhodium(I) ion intermediate.
- Cool the mixture to room temperature.
- Under a CO atmosphere, add a solution of 0.50 g (0.0022 mol) of stannous chloride dihydrate in 5 mL of water.
- Stir the mixture at 30 °C for 1 hour to obtain the rhodium(I)-tin complex catalyst solution.

#### Carbonylation Reaction:

- In a 250 mL zirconium autoclave, charge 57 g of methyl acetate, 52 g of methyl iodide, 5 g of lithium acetate, and 48 g of acetic acid.
- Add the prepared catalyst solution in an amount that corresponds to 800 ppm of rhodium.
- Purge the autoclave with CO three times.
- Pressurize the reactor with a CO gas mixture containing 5% H<sub>2</sub> to 5 MPa.
- Set the stirrer speed to 400 rpm and heat the reactor to 180 °C.
- · Maintain these conditions for 15 minutes.
- Reduce the CO pressure to 0 MPa and continue heating at 180 °C for an additional 30 minutes.



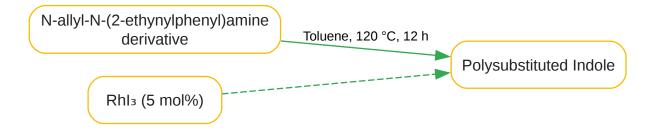
 After cooling, the product mixture can be analyzed by GC to determine the yield of acetic anhydride.

## **Intramolecular Carboamination of Alkynes**

**Rhodium triiodide** has also been shown to catalyze the intramolecular carboamination of alkynes to synthesize polysubstituted indoles. This reaction proceeds with a low catalyst loading and demonstrates good functional group compatibility.[7]

#### **Reaction Scheme:**

The reaction involves the cyclization of an amine containing an alkyne and an allyl group, catalyzed by RhI<sub>3</sub>.



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Figure 3: RhI<sub>3</sub>-Catalyzed Carboamination.

**Ouantitative Data** 

| Substrate   | Product Yield (%) |
|---|-------------------|
| 1-Methyl-N-(2-ethynylphenyl)-N-(2-<br>methylallyl)aniline | 98                |
| N-(2-ethynylphenyl)-N-methyl-N-(2-phenylallyl)aniline     | 95                |
| N-allyl-N-(2-ethynylphenyl)-4-methoxyaniline              | 85                |
| N-allyl-4-chloro-N-(2-ethynylphenyl)aniline               | 82                |
| N-cinnamyl-N-(2-ethynylphenyl)aniline                     | 78                |



Data extracted from a representative study.[7]

# Experimental Protocol: Synthesis of 1-Methyl-3-(2-methylprop-2-en-1-yl)-2-phenyl-1H-indole

This protocol is a typical procedure for the RhI<sub>3</sub>-catalyzed intramolecular carboamination of alkynes.[7]

#### Materials:

- N-(2-ethynylphenyl)-N-methyl-N-(2-methylallyl)aniline (1a) (23.7 mg, 0.091 mmol)
- Rhodium triiodide (RhI<sub>3</sub>) (2.3 mg, 0.005 mmol)
- Toluene (1 mL)
- Ethyl acetate (EtOAc)
- Celite®
- Silica gel

#### Equipment:

- · Nitrogen-filled glove box
- 4 mL oven-dried vial with a PTFE-lined cap
- Magnetic stir plate with heating block
- Filtration apparatus
- Rotary evaporator
- Flash column chromatography setup

#### Procedure:



- Reaction Setup (in a glove box): In an oven-dried 4 mL vial, combine the amine substrate 1a (23.7 mg, 0.091 mmol) and rhodium triiodide (2.3 mg, 0.005 mmol).
- Add toluene (1 mL) to the vial.
- Stir the mixture at room temperature for 5 minutes until all solids are fully dissolved.
- Seal the vial with a PTFE-lined cap.
- Reaction: Place the vial in a preheated pie-block at 120 °C and stir for 12 hours.
- Workup: After cooling to room temperature, filter the reaction mixture through a small plug of Celite® and silica gel, washing with ethyl acetate (20 mL).
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

## **Synthesis of Ethylene Glycol**

While the direct synthesis of ethylene glycol from syngas (CO + H<sub>2</sub>) using rhodium catalysts has been explored, it is a less common application compared to acetic acid synthesis. These reactions typically require high pressures and temperatures and often involve co-catalysts. The use of **rhodium triiodide** specifically is not as well-documented as other rhodium precursors in this context. Mechanistic studies suggest the involvement of dinuclear rhodium species.[8] Due to the lack of a specific and reproducible protocol using RhI<sub>3</sub>, a general procedure is not provided here. Research in this area is ongoing, with a focus on improving catalyst stability and selectivity.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols. Always conduct a thorough risk assessment before performing any chemical reaction.

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